2,3,5-Trifluoro-6-methoxyaniline
Description
2,3,5-Trifluoro-6-methoxyaniline (C₇H₆F₃NO) is a fluorinated aniline derivative featuring a methoxy group (-OCH₃) and three fluorine atoms at positions 2, 3, and 5 on the benzene ring, with the amine group (-NH₂) at position 6 (Figure 1). Its SMILES notation is COC1=C(C(=C(C=C1F)F)F)N, and the InChIKey is NLFLNXSTRWTRRP-UHFFFAOYSA-N . The fluorine substituents enhance electronegativity and lipophilicity, while the methoxy group contributes to electron-donating effects, influencing reactivity in electrophilic substitution reactions. This compound is likely utilized as an intermediate in agrochemical synthesis, analogous to fluorinated anilines in sulfonylurea herbicides (e.g., metsulfuron methyl ester) .
Properties
CAS No. |
1806587-67-6 |
|---|---|
Molecular Formula |
C7H6F3NO |
Molecular Weight |
177.12 g/mol |
IUPAC Name |
2,3,5-trifluoro-6-methoxyaniline |
InChI |
InChI=1S/C7H6F3NO/c1-12-7-4(9)2-3(8)5(10)6(7)11/h2H,11H2,1H3 |
InChI Key |
NLFLNXSTRWTRRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1F)F)F)N |
Origin of Product |
United States |
Preparation Methods
Fluorination and Methoxylation of Aromatic Precursors
The initial step involves preparing a suitably substituted aromatic intermediate, often starting from chlorinated or brominated anisole derivatives. Fluorination is achieved through electrophilic fluorination or nucleophilic aromatic substitution using fluorine sources such as Selectfluor or potassium fluoride under controlled conditions.
For example, a related compound, 2,6-dibromo-4-trifluoromethoxyaniline, has been synthesized via bromination of 4-(trifluoromethoxy)aniline catalyzed by ammonium molybdate, using metal bromides as bromine sources in organic solvents like dichloromethane or 1,2-dichloroethane. This method highlights the use of catalytic systems to achieve selective halogenation on methoxyaniline derivatives, which can be adapted to fluorination steps for trifluoro substitution.
Amination of Fluorinated Intermediates
Amination is typically performed via ammonolysis of halogenated intermediates under high pressure and temperature conditions without the need for additional solvents. For instance, a patent discloses the preparation of 2,6-dichloro-4-trifluoromethylaniline by ammoniation of 3,4,5-trichlorobenzotrifluoride using aqueous ammonia at 150–178 °C and pressures ranging from 1.0 MPa to 13.5 MPa. The reaction time is optimized between 1 to 30 hours, with the best yields obtained at 8–12 hours. The ammonia concentration is maintained between 60–80 wt % to maximize conversion.
Although this example involves chlorinated intermediates, similar ammoniation conditions can be adapted for fluorinated intermediates to obtain 2,3,5-Trifluoro-6-methoxyaniline, considering the electronic and steric effects of fluorine atoms.
Comparative Table of Key Preparation Parameters
Research Results and Optimization Insights
Selectivity and Yield: Optimization of temperature, catalyst loading, and feed ratios in halogenation and amination steps is crucial. For example, halogenation at 100–120 °C enhances selectivity toward desired intermediates, reducing impurities below 11%.
Catalyst Role: Ammonium molybdate effectively catalyzes halogenation of methoxyaniline derivatives, facilitating regioselective substitution without overbromination or degradation.
Reaction Environment: Solvent-free ammoniation reactions under controlled pressure and temperature improve environmental sustainability and process efficiency.
Reaction Time: Ammoniation times between 8–12 hours balance conversion and side reactions, maximizing yields for related halogenated anilines, suggesting similar optimization for fluorinated analogs.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trifluoro-6-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding aniline derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,5-Trifluoro-6-methoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2,3,5-Trifluoro-6-methoxyaniline depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The methoxy group can also influence the compound’s solubility and membrane permeability, affecting its overall activity.
Comparison with Similar Compounds
Structural and Electronic Properties
Key structural analogs include 2,4,5-Trifluoroaniline and 3-Methoxy-4-fluoroaniline . A comparative analysis is provided below:
Key Observations :
- Steric Considerations: The methoxy group at position 6 may introduce steric hindrance, altering reaction pathways in coupling or cyclization reactions relative to non-methoxy analogs.
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